1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is a complex organic compound characterized by its unique structural features and halogenated isoindole core. The molecular formula of this compound is C18H15Cl4NO2, with a molecular weight of approximately 416.99 g/mol. The presence of four chlorine atoms and a tricyclic structure contributes to its distinctive chemical properties and potential biological activities .
Research indicates that compounds with isoindole structures often exhibit significant biological activities, including:
Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- can be achieved through several methods:
The unique properties of this compound make it suitable for various applications:
Studies focusing on the interactions of 1H-Isoindole-1,3(2H)-dione with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:
Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,5,6,7-Tetrachloroisoindole | C14H8Cl4N2O | Lacks tricyclic structure; used in dye synthesis |
| N-Hydroxyethylphthalimide | C10H9NO3 | Contains hydroxyethyl group; used as an intermediate in organic synthesis |
| 4-Chloroisoindole | C8H6ClN | Simpler structure; studied for its reactivity and biological activity |
The uniqueness of 1H-Isoindole-1,3(2H)-dione lies in its complex tricyclic framework combined with multiple chlorine substitutions, which may enhance its biological activity compared to simpler derivatives.
Through this comprehensive overview, it is evident that 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo(3.3.1.13,7)dec-2-yl- is a compound of significant interest in both chemical research and potential applications across various fields.